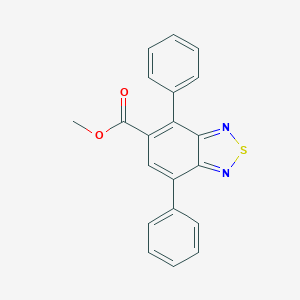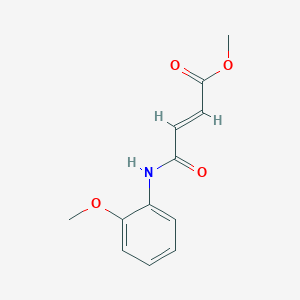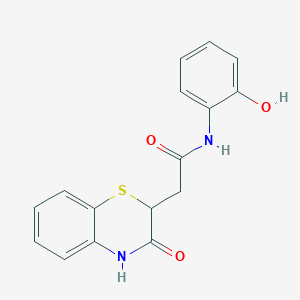
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, also known as MDBT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MDBT is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate involves the formation of a complex between the Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate molecule and the target biomolecule. This complex formation results in a change in the fluorescence properties of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, allowing for the detection and imaging of the target biomolecule. The exact mechanism of complex formation is still being studied, but it is believed to involve non-covalent interactions such as hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects:
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to have minimal toxicity and is considered to be a safe compound for use in scientific research. Studies have shown that Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate does not affect cell viability or cause any significant changes in cellular function. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate.
实验室实验的优点和局限性
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has several advantages for use in lab experiments, including its high selectivity for biomolecules, its fluorescent properties, and its ease of synthesis. However, there are also limitations to the use of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate, including its relatively low quantum yield and its sensitivity to environmental factors such as pH and temperature.
未来方向
There are several potential future directions for the study and application of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate. One area of research is the development of new methods for synthesizing Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate that are more efficient and environmentally friendly. Another area of research is the optimization of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate as a fluorescent probe for detecting and imaging specific biomolecules. Additionally, there is potential for the development of new applications for Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate in fields such as drug discovery and medical imaging.
合成方法
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate can be synthesized using various methods, including the reaction of 4,7-diphenyl-2,1,3-benzothiadiazole with methyl chloroformate in the presence of a base such as triethylamine. Another method involves the reaction of 4,7-diphenyl-2,1,3-benzothiadiazole with methyl iodide in the presence of a base such as potassium carbonate. These methods have been optimized to produce high yields of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate with high purity.
科学研究应用
Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been studied extensively for its potential applications in scientific research. One of the main applications of Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate is as a fluorescent probe for detecting and imaging biological molecules. Methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate has been shown to selectively bind to proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying the structure and function of these molecules.
属性
分子式 |
C20H14N2O2S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
methyl 4,7-diphenyl-2,1,3-benzothiadiazole-5-carboxylate |
InChI |
InChI=1S/C20H14N2O2S/c1-24-20(23)16-12-15(13-8-4-2-5-9-13)18-19(22-25-21-18)17(16)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI 键 |
JEMGULYVPOEARW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
COC(=O)C1=C(C2=NSN=C2C(=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![2-({4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281982.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)


![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
